molecular formula C15H14N4O2S B6578511 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide CAS No. 1171717-25-1

2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide

Cat. No.: B6578511
CAS No.: 1171717-25-1
M. Wt: 314.4 g/mol
InChI Key: KBVHVBOAHXUSNO-UHFFFAOYSA-N
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Description

2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide is a complex chemical compound. Its structure comprises an indole ring fused to a thiazole ring, with an acetamide functional group. This compound's structure suggests its potential use in pharmaceuticals, given the bioactive nature of indole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis methods:

  • Indole Synthesis: : Start with the preparation of 1-methyl-1H-indole via Fischer indole synthesis.

  • Thiazole Formation: : Synthesize 1,3-thiazole by reacting 2-bromoacetophenone with thiourea.

  • Condensation Reaction: : Combine the indole and thiazole intermediates under suitable conditions to form the primary scaffold.

  • Formamidation and Acetamide Introduction: : Introduce the formamido and acetamide groups through subsequent functional group transformations, including formylation and amidation reactions.

Industrial Production Methods

Industrial production may employ optimized versions of these synthetic routes, emphasizing efficiency, cost-effectiveness, and scalability. This often involves automated processes, continuous flow synthesis, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the indole ring to form oxindole derivatives.

  • Reduction: : The nitro or carbonyl groups can be reduced to corresponding amines or alcohols.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Oxindole derivatives.

  • Reduction: : Amines or alcohols.

  • Substitution: : Functionalized acetamide derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Serves as a building block in the construction of heterocyclic compounds.

Biology

  • Potential in drug discovery and development due to the biological activity of indole and thiazole rings.

  • May act as a ligand in biochemistry studies.

Medicine

  • Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Could serve as a lead compound for the development of therapeutic agents.

Industry

  • Utilized in the synthesis of agrochemicals and dyes.

  • Possible applications in material science for the development of novel polymers or coatings.

Mechanism of Action

The biological activity of 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The indole and thiazole rings can engage in hydrogen bonding, pi-stacking interactions, and other non-covalent interactions with their targets. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide: : Lacks the methyl group on the indole ring, potentially altering its bioactivity.

  • 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-oxazole-4-yl]formamido}acetamide: : Similar but with an oxazole ring, changing its chemical properties and reactivity.

  • 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-5-yl]formamido}acetamide: : Positional isomer with the formamido group at the 5-position on the thiazole ring.

Uniqueness

2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide stands out due to its specific ring fusion and functional groups. The presence of both indole and thiazole rings in specific positions enhances its potential as a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19-11-5-3-2-4-9(11)6-12(19)15-18-10(8-22-15)14(21)17-7-13(16)20/h2-6,8H,7H2,1H3,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHVBOAHXUSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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